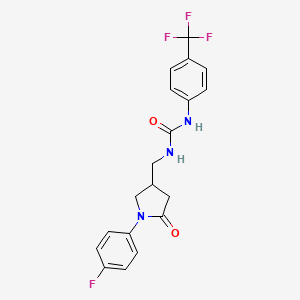

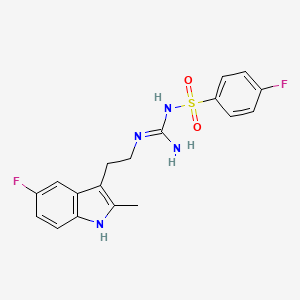

1-((1-(4-氟苯基)-5-氧代吡咯烷-3-基)甲基)-3-(4-(三氟甲基)苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound , 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, is a derivative of phenyl urea, which is a significant fragment in medicinal chemistry due to its biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related urea derivatives and their synthesis, structure-activity relationships, and biological evaluations, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of phenyl urea derivatives typically involves the optimization of various substituents to enhance in vitro potency. For instance, in the synthesis of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, over 40 analogues were prepared to study the structure-activity relationship, with changes made to stereochemistry, phenylethyl segment, urea portion, and phenoxyphenyl group . Similarly, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives involved computer-aided design and was followed by the evaluation of their antiproliferative activity against various cancer cell lines . These methods could be analogous to the synthesis of the compound , suggesting a multi-step process involving careful design and optimization.

Molecular Structure Analysis

The molecular structure of phenyl urea derivatives is crucial in determining their activity as biological agents. The structure-activity relationship (SAR) studies mentioned in the papers indicate that small changes in the molecular structure can significantly impact the potency and selectivity of these compounds. For example, the most potent compounds in the study of neuropeptide Y5 receptor antagonists had IC50 values less than 0.1 nM, demonstrating the importance of precise structural modifications . The molecular structure analysis of the compound of interest would likely focus on the interactions between its functional groups and biological targets.

Chemical Reactions Analysis

The chemical reactions involving phenyl urea derivatives are typically centered around their role as antagonists in biological systems. For instance, selected analogues of trisubstituted phenyl urea derivatives were tested in a cellular assay measuring forskolin-induced cyclic AMP accumulation, where they acted as antagonists . The compound of interest, with its specific substituents, would likely undergo similar reactions in biological assays, contributing to its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl urea derivatives, such as solubility, stability, and reactivity, are essential for their practical application as medicinal agents. The papers do not provide specific details on these properties; however, they are generally inferred from the compound's structure and functional groups. For example, the presence of fluorine atoms in the compound of interest suggests increased stability and potential for strong binding interactions due to the electronegativity of fluorine .

科学研究应用

中枢神经系统药剂

一项研究重点介绍了一系列化合物的合成,包括具有与所述化合物相似的结构元素的化合物,这些化合物具有抗焦虑活性及肌肉松弛特性。这表明在开发针对焦虑症及肌肉相关疾病的治疗方法中具有潜在应用 (Rasmussen 等人,1978 年)。

对摄食和觉醒的药理作用

探索食欲素-1 受体机制在强迫性食物摄入中的作用的研究表明了食欲素受体选择性拮抗作用的重要性。对与所述化学物质在结构上相关的化合物进行了评估,以了解其在治疗暴饮暴食及其他具有强迫性成分的饮食失调症方面的潜力,显示了这些化合物在神经药理学中的重要性 (Piccoli 等人,2012 年)。

氟代膦化学

一份详细介绍杂环氟代膦合成(包括与所述化合物类似的化合物)的出版物描述了这些化合物的制备及其在化学合成及材料科学中的潜在应用。这展示了该化合物在开发具有独特性质的新化学实体中的相关性 (Dunmur & Schmutzler,1971 年)。

活性代谢物的合成

一项关于强效 PI3 激酶抑制剂的活性代谢物立体选择性合成的研究强调了像所述化合物这样的化合物在癌症治疗剂开发中的重要性。这项研究展示了此类化合物如何成为合成靶向癌症中涉及的特定通路并具有生物活性的分子的关键 (Chen 等人,2010 年)。

水凝胶形成和材料科学

对低分子量水凝胶增稠剂的流变性、形态及凝胶化的研究揭示了具有脲官能团的化合物在形成水凝胶方面的潜力。这些水凝胶的物理性质可以针对各种应用进行调整,包括药物输送系统和材料科学 (Lloyd & Steed,2011 年)。

属性

IUPAC Name |

1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F4N3O2/c20-14-3-7-16(8-4-14)26-11-12(9-17(26)27)10-24-18(28)25-15-5-1-13(2-6-15)19(21,22)23/h1-8,12H,9-11H2,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKINAWIINPQJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F4N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2520340.png)

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2520344.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2520345.png)

![2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline](/img/structure/B2520347.png)

![1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2520352.png)

![N-[2-[1-(2,6-Dichloro-3-fluorophenyl)ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2520355.png)

![2-[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2520357.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2520358.png)